molecular formula C23H20BrN3O3S2 B2590800 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1798671-92-7

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No. B2590800
CAS RN: 1798671-92-7
M. Wt: 530.46
InChI Key: UAQJHTKMBZSBHL-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C23H20BrN3O3S2 and its molecular weight is 530.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound, as part of the thieno[3,2-d]pyrimidine derivatives, has demonstrated significant potential in the field of antitumor research. Specifically, various derivatives of thieno[3,2-d]pyrimidine, including those bearing different functional groups, have shown potent anticancer activity. These compounds have been comparable to doxorubicin in their effectiveness against certain human cancer cell lines like human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The structural framework of this compound also lends itself to antimicrobial applications. Studies have reported moderate antimicrobial activity in certain synthesized pyrazole, thiophene, thiazole, and thiadiazole derivatives pendant to a pyrimidine ring, indicating the potential for these compounds in combating microbial infections (Farag et al., 2009).

Synthetic Routes and Reactivity

The chemistry surrounding compounds like 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is complex and offers diverse synthetic routes. These routes facilitate the synthesis of a wide array of heterocyclic compounds, highlighting the compound's synthetic versatility and its importance in various chemical synthesis methodologies (Fadda et al., 2015).

properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S2/c1-3-19(21(28)25-15-5-4-6-17(13-15)30-2)32-23-26-18-11-12-31-20(18)22(29)27(23)16-9-7-14(24)8-10-16/h4-13,19H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQJHTKMBZSBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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